molecular formula C11H14O2 B1314213 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene CAS No. 89012-55-5

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene

Cat. No.: B1314213
CAS No.: 89012-55-5
M. Wt: 178.23 g/mol
InChI Key: QADVZMKBTKAEEW-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is an organic compound that features a benzene ring substituted with a 1,3-dioxolane moiety and a methyl group

Scientific Research Applications

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene finds applications in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene can be synthesized through the acetalization of benzaldehyde derivatives with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The 1,3-dioxolane moiety acts as a protecting group for carbonyl compounds, preventing unwanted side reactions and allowing for selective transformations. The compound’s molecular targets include carbonyl groups in aldehydes and ketones, facilitating their protection and subsequent deprotection under mild conditions .

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other dioxolane derivatives. Its ability to form stable cyclic structures makes it particularly valuable in organic synthesis and industrial applications.

Properties

IUPAC Name

2-[(2-methylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-4-2-3-5-10(9)8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADVZMKBTKAEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90527372
Record name 2-[(2-Methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89012-55-5
Record name 2-[(2-Methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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